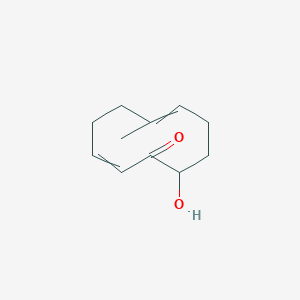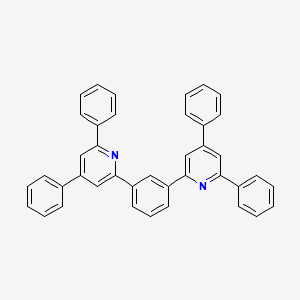
2,2'-(1,3-Phenylene)bis(4,6-diphenylpyridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) is a chemical compound known for its unique structure and properties. It consists of a 1,3-phenylene core with two 4,6-diphenylpyridine groups attached at the 2,2’ positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) typically involves the reaction of 1,3-dibromobenzene with 4,6-diphenylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .
科学的研究の応用
2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially influencing their function and activity .
類似化合物との比較
Similar Compounds
2,2’-(1,4-Phenylene)bis(4,6-diphenylpyridine): Similar structure but with a 1,4-phenylene core.
2,2’-(1,3-Phenylene)bis(4,6-dimethylpyridine): Similar structure with methyl groups instead of phenyl groups.
Uniqueness
2,2’-(1,3-Phenylene)bis(4,6-diphenylpyridine) is unique due to its specific substitution pattern and the presence of phenyl groups, which contribute to its distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
特性
CAS番号 |
145221-57-4 |
|---|---|
分子式 |
C40H28N2 |
分子量 |
536.7 g/mol |
IUPAC名 |
2-[3-(4,6-diphenylpyridin-2-yl)phenyl]-4,6-diphenylpyridine |
InChI |
InChI=1S/C40H28N2/c1-5-14-29(15-6-1)35-25-37(31-18-9-3-10-19-31)41-39(27-35)33-22-13-23-34(24-33)40-28-36(30-16-7-2-8-17-30)26-38(42-40)32-20-11-4-12-21-32/h1-28H |
InChIキー |
VSHGZMKPIKEHJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC(=CC=C3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)
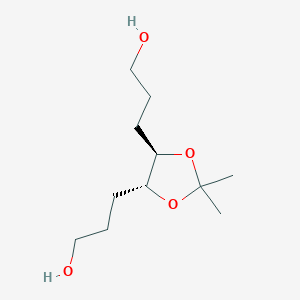
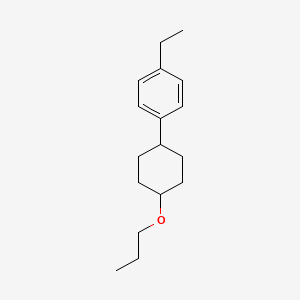
![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)

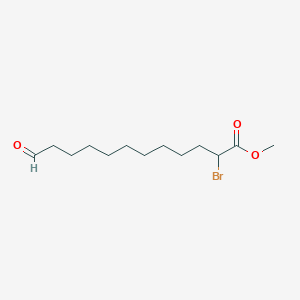

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
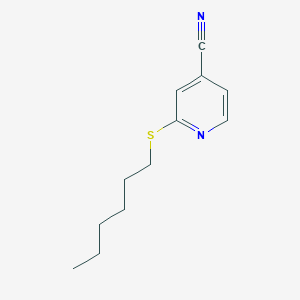
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
